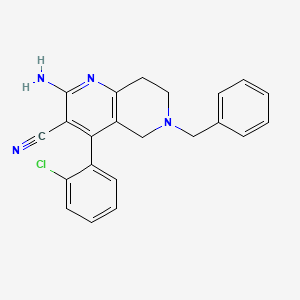

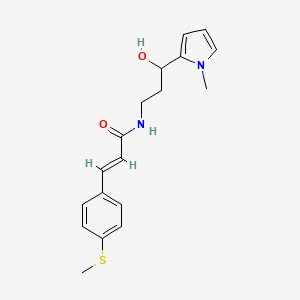

![molecular formula C20H16FN5O2 B2651668 2-(4-fluorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 900008-22-2](/img/structure/B2651668.png)

2-(4-fluorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-fluorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, which is a type of heterocyclic compound . The molecule also contains a 4-fluorophenyl group and a p-tolyl group .

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions . For instance, a series of novel derivatives were synthesized by sequential cyclization of a nitrophenyl compound with hydrazine hydrate, followed by a reduction and reaction with different aryl isocyanates or arylisothiocyanates or aryl sulfonyl chlorides .Molecular Structure Analysis

The molecular structure of similar compounds often consists of planar rings with phenyl rings being inclined from the scaffold to a significant extent . There can also be intramolecular hydrogen bonds within the structure .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied . For instance, the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone resulted in different intermediates .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques . For instance, the absorbance of a reaction mixture was determined spectrophotometrically at 517 nm .Aplicaciones Científicas De Investigación

Radioligands for PET Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including DPA-714 and its derivatives, has been highlighted for their selective affinity towards the translocator protein (18 kDa). These compounds, equipped with a fluorine atom, allow for radiolabeling with fluorine-18, facilitating in vivo imaging using positron emission tomography (PET). This application is crucial for studying neuroinflammatory processes, showcasing the compound's potential in medical imaging and neurology research (Dollé et al., 2008).

Anticancer Activity

Another area of research interest involves the evaluation of pyrazolopyrimidine derivatives for their anticancer activities. A study on novel fluoro-substituted benzo[b]pyran compounds, including pyrazole and pyrimidine thione derivatives, showed promising anticancer activity against lung cancer cell lines. This suggests the potential of structurally similar compounds for the development of new anticancer agents (Hammam et al., 2005).

Molecular Probes for Biological Studies

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives have been identified as high-affinity and selective antagonists for the human A2A adenosine receptor. These compounds serve as valuable pharmacological probes for studying receptor biology, offering insights into receptor-ligand interactions and the potential for drug development targeting the A2A adenosine receptor (Kumar et al., 2011).

Antimicrobial Agents

The synthesis and antimicrobial evaluation of new heterocycles incorporating an antipyrine moiety demonstrated the potential of these compounds as antimicrobial agents. This research underlines the versatility of pyrazolopyrimidine derivatives in developing new treatments for microbial infections (Bondock et al., 2008).

Exploration of Novel Antitumor Agents

Research on acetamide, pyrrole, and pyrrolopyrimidine derivatives containing a biologically active pyrazole moiety highlights the continued exploration of pyrazolopyrimidine derivatives as novel antitumor agents. Such studies contribute to the ongoing search for more effective and targeted cancer therapies (Alqasoumi et al., 2009).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O2/c1-13-2-8-16(9-3-13)26-19-17(11-23-26)20(28)25(12-22-19)24-18(27)10-14-4-6-15(21)7-5-14/h2-9,11-12H,10H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEVBZPWICJJCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

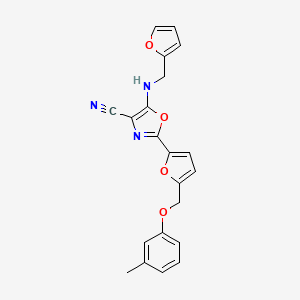

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2651587.png)

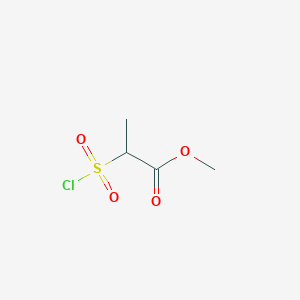

![N-[(1Z)-2-hexylcyclohexylidene]hydroxylamine](/img/structure/B2651588.png)

![2-(3-fluorophenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide](/img/structure/B2651589.png)

![N~1~-{1-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide](/img/structure/B2651590.png)

![6-cyclopropyl-3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2651592.png)

![N-[3-[(3-Fluorobenzoyl)amino]propyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2651593.png)

![4-methoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2651600.png)

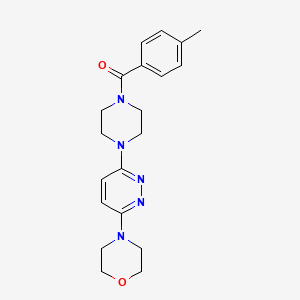

![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2651605.png)

![3-(2-chlorobenzyl)-7-hydroxy-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2651608.png)